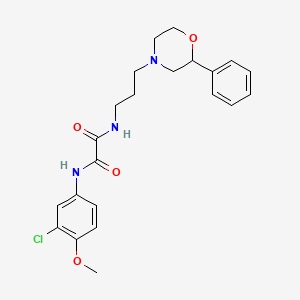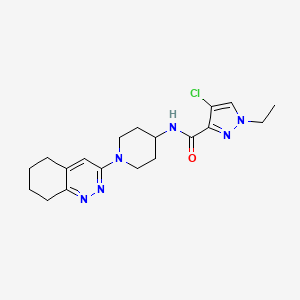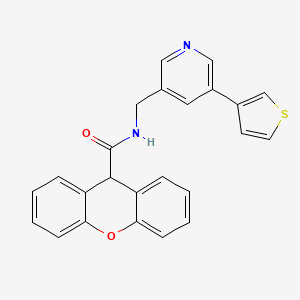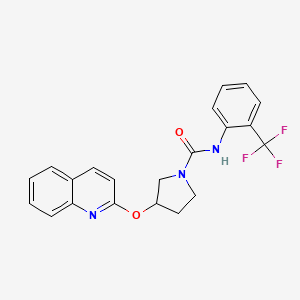![molecular formula C21H19N5O2 B2959137 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903160-84-8](/img/structure/B2959137.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzotriazole, a quinoline, and a pyrrolidine. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Pyrrolidine is an organic compound with the formula (CH2)4NH .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzotriazole and quinoline moieties are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions . The quinoline moiety can undergo electrophilic substitution at the carbon atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of nitrogen in the benzotriazole, quinoline, and pyrrolidine moieties could potentially result in basic properties .Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, has been studied, revealing nearly planar quinoline units and specific dihedral angles between the pyridine and benzene rings. This structural information is crucial for understanding the chemical behavior and potential applications of similar compounds in various fields, including medicinal chemistry and materials science A. Thiruvalluvar et al., 2007.
Catalytic Behavior in Polymerization
Research into the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, including structures similar to the query compound, has shown significant catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the potential use of such compounds in industrial polymer production processes Wen‐Hua Sun et al., 2007.
Chemoselective Synthesis
Multicomponent condensation reactions involving similar compounds have been optimized to achieve chemoselective synthesis of complex heterocycles. These reactions are valuable in the development of pharmaceuticals and agrochemicals due to their efficiency and selectivity V. A. Chebanov et al., 2008.
Biological Activities
Compounds with structures related to the query chemical have shown a range of biological activities. For example, certain derivatives have exhibited potent immunosuppressive and immunostimulatory effects, as well as significant cytotoxicity against various cancer cell lines, suggesting potential applications in the development of new immunotherapies and anticancer agents H. Abdel‐Aziz et al., 2011.
Antimicrobial Activity
The synthesis of 1,2,3-triazole derivatives containing structures akin to the query compound has led to the discovery of new antimicrobials. These compounds have been characterized and shown to possess significant activity against various microbial strains, highlighting their potential in addressing antibiotic resistance Bantwal Shivarama Holla et al., 2005.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-20(14-26-18-8-2-1-7-17(18)23-24-26)25-12-10-16(13-25)28-19-9-3-5-15-6-4-11-22-21(15)19/h1-9,11,16H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRQCGSVVOORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)

![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)
![5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione](/img/structure/B2959058.png)
![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)